molecular formula C12H16N2O2S B2379089 4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde CAS No. 1384801-49-3

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde

Cat. No.: B2379089
CAS No.: 1384801-49-3
M. Wt: 252.33
InChI Key: CJOLGFAULAHVEZ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The compound features a thiophene ring substituted with a piperazine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-pressure reactors, and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biological activities, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.

    4-(4-Methylpiperazine-1-carbonyl)thiophene-2-carbaldehyde: A closely related compound with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde is unique due to the presence of the ethyl-substituted piperazine moiety, which can impart distinct biological and chemical properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-2-13-3-5-14(6-4-13)12(16)10-7-11(8-15)17-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOLGFAULAHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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